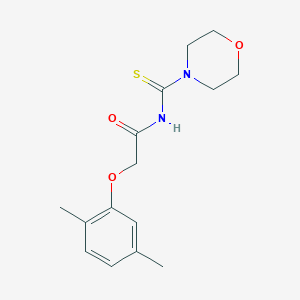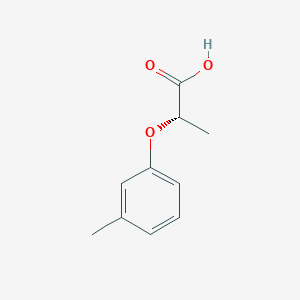![molecular formula C16H14N2 B261539 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole, also known as MAV, is a synthetic compound that belongs to the indole family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole is not fully understood. However, it has been suggested that 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole also inhibits bacterial growth by disrupting cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been shown to have a low toxicity profile in vitro and in vivo. It does not exhibit significant cytotoxicity against normal human cells, indicating its potential as a selective anticancer agent. In addition, 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole include its synthetic accessibility, low toxicity, and potential as a selective anticancer agent. However, its limitations include its low solubility and stability, which may affect its efficacy in vivo. Further studies are needed to optimize the formulation and delivery of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole for clinical use.
Direcciones Futuras
For 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole research include the optimization of its synthesis and formulation, as well as the evaluation of its efficacy in preclinical and clinical studies. In addition, the potential applications of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole in material science, such as its use as a fluorescent probe or in the development of optoelectronic devices, should be explored. Overall, 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has the potential to be a valuable tool in various fields of research, and further studies are needed to fully understand its properties and applications.
Métodos De Síntesis
The synthesis of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole involves the reaction of 3-acetylindole with pyridine-3-boronic acid, followed by Suzuki-Miyaura coupling with 3-bromostyrene. The final product is obtained by demethylation of the intermediate compound using boron tribromide. The synthesis of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been optimized to increase yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, prostate, and lung cancer. 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole also has potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
Propiedades
Nombre del producto |
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole |
|---|---|
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-methyl-3-(1-pyridin-3-ylethenyl)-1H-indole |
InChI |
InChI=1S/C16H14N2/c1-11(13-6-5-9-17-10-13)16-12(2)18-15-8-4-3-7-14(15)16/h3-10,18H,1H2,2H3 |
Clave InChI |
PBDUQCQMQMXIJG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(=C)C3=CN=CC=C3 |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C(=C)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)

![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)


![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)
![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)


